[(2-Methylphenyl)methyl]hydrazine
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Overview
Description
[(2-Methylphenyl)methyl]hydrazine is an organic compound with the molecular formula C8H12N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-methylphenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2-Methylphenyl)methyl]hydrazine can be synthesized through several methods. One common approach involves the reaction of (2-methylphenyl)methyl chloride with hydrazine hydrate under basic conditions. The reaction typically proceeds as follows:
Reaction of (2-methylphenyl)methyl chloride with hydrazine hydrate:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylphenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like aldehydes or ketones can react with this compound to form hydrazones.
Major Products
Oxidation: Azines or nitrogen-containing heterocycles
Reduction: Amine derivatives
Substitution: Hydrazones
Scientific Research Applications
[(2-Methylphenyl)methyl]hydrazine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Biological Studies: this compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Methylphenyl)methyl]hydrazine involves its interaction with various molecular targets. The compound can form hydrazones with carbonyl-containing compounds, which can then undergo further chemical transformations. In biological systems, this compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.
Benzylhydrazine: A hydrazine derivative with a benzyl group.
(2-Methylphenyl)hydrazine: A hydrazine derivative with a (2-methylphenyl) group.
Uniqueness
[(2-Methylphenyl)methyl]hydrazine is unique due to the presence of both a methyl group and a benzyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to other hydrazine derivatives.
Properties
IUPAC Name |
(2-methylphenyl)methylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-4-2-3-5-8(7)6-10-9/h2-5,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQTCDPQZMNSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512269 |
Source
|
Record name | [(2-Methylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51859-94-0 |
Source
|
Record name | [(2-Methylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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